molecular formula C16H15N3O4S3 B2995434 4-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide CAS No. 314282-75-2

4-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide

Numéro de catalogue: B2995434
Numéro CAS: 314282-75-2
Poids moléculaire: 409.49
Clé InChI: VXEXELOVDNBUNW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide is a sulfonamide derivative characterized by a central benzene ring substituted with a methyl group and a sulfamoyl-linked phenyl-thiazole moiety. This compound’s structure integrates a thiazole ring, a heterocycle known for enhancing bioactivity through hydrogen bonding and π-π interactions .

Propriétés

IUPAC Name

4-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S3/c1-12-2-6-14(7-3-12)25(20,21)18-13-4-8-15(9-5-13)26(22,23)19-16-17-10-11-24-16/h2-11,18H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEXELOVDNBUNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-(1,3-thiazol-2-ylsulfamoyl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions

4-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Applications De Recherche Scientifique

4-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide has been studied for its antibacterial activity. It has shown potent activity against both Gram-negative and Gram-positive bacteria, making it a promising candidate for the development of new antibacterial agents. Additionally, its ability to form complexes with cell-penetrating peptides like octaarginine enhances its antibacterial efficacy .

In the field of materials science, this compound can be used as a building block for the synthesis of advanced materials with specific properties, such as conductivity and catalytic activity .

Mécanisme D'action

The antibacterial activity of 4-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide is attributed to its ability to inhibit bacterial enzymes involved in folate synthesis. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, leading to a disruption in folate synthesis and ultimately bacterial cell death .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Key Structural Differences
Compound Name Heterocycle Substituents on Benzene Ring Additional Functional Groups Reference
4-Methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide 1,3-Thiazol-2-yl 4-Methyl None Target
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide 1,2-Oxazol-3-yl 4-Methyl 5-Methyl on oxazole
4-Chloro-N-(5-(4-(methylsulfonyl)phenyl)-4-phenylthiazol-2-yl)benzenesulfonamide 1,3-Thiazol-2-yl 4-Chloro Methylsulfonyl-phenyl on thiazole
N-(quinoxalin-2-yl)-4-(3-(4-(N-thiazol-2-ylsulfamoyl)phenyl)thioureido)benzenesulfonamide 1,3-Thiazol-2-yl None Thioureido-quinoxaline
  • Substituent Effects : Electron-withdrawing groups (e.g., 4-chloro in ) increase electrophilicity, which may enhance binding to biological targets but reduce solubility.
  • Functional Group Additions: Thioureido groups () introduce hydrogen-bond donors, improving target affinity but increasing synthetic complexity.

Crystallographic and Molecular Properties

Crystal Packing and Hydrogen Bonding
  • Dihedral Angles :
    • The oxazole analog () exhibits dihedral angles of 81.27° (between benzene rings) and 9.12° (benzene-oxazole), creating a twisted conformation .
    • Thiazole-containing compounds typically show smaller dihedral angles due to sulfur’s larger atomic radius, favoring planar arrangements .
  • Hydrogen Bonding :
    • Intramolecular C–H···O bonds in the oxazole analog form S(6) ring motifs, while intermolecular N–H···N/O bonds generate 1D polymeric chains .
    • Thiazole derivatives may exhibit stronger N–H···S interactions, enhancing crystal stability .
Anticancer Activity
Compound IC50 (mmol L⁻¹) Target Cell Line Additional Notes Reference
N-(quinoxalin-2-yl)-4-(3-(4-(N-thiazol-2-ylsulfamoyl)phenyl)thioureido)benzenesulfonamide 24.4 HEPG2 Synergistic effect with radiation
4-Methyl-N-(5-(4-(methylsulfonyl)phenyl)-4-phenylthiazol-2-yl)benzenesulfonamide N/A N/A Sphingosine kinase 1 inhibition
  • The thioureido derivative () demonstrates moderate cytotoxicity, attributed to its ability to disrupt DNA synthesis via quinoxaline intercalation .
  • Methylsulfonyl-phenyl substituents () improve kinase inhibition by mimicking ATP’s sulfonate groups .
Antimicrobial Activity
  • The oxazole analog () showed promising antibacterial activity against E. coli (MIC = 8 µg/mL), likely due to oxazole’s improved membrane permeability .

Physicochemical Properties

  • Solubility : Thiazole derivatives generally exhibit lower aqueous solubility than oxazole analogs due to sulfur’s hydrophobicity .
  • Thermal Stability : The oxazole analog melts at 403 K, while thiazole derivatives (e.g., ) decompose above 500 K, reflecting stronger intermolecular forces .

Activité Biologique

4-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide, commonly referred to as a thiazole-containing sulfonamide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thiazole ring and a sulfonamide group. Its molecular formula is C18H18N4O4S2C_{18}H_{18}N_4O_4S_2 with a molecular weight of approximately 470.4 g/mol. The IUPAC name for this compound is 4-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide, indicating its functional groups and structural features.

PropertyValue
Molecular FormulaC18H18N4O4S2
Molecular Weight470.4 g/mol
IUPAC Name4-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide

Antimicrobial Properties

Research highlights the antimicrobial potential of thiazole derivatives, including 4-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide. Thiazole-containing compounds have shown efficacy against various bacterial strains. For instance, studies indicate that similar sulfonamides exhibit significant antibacterial activity against gram-positive bacteria like Staphylococcus aureus and gram-negative bacteria such as Escherichia coli .

In a comparative study, the compound demonstrated zones of inhibition comparable to established antibiotics, suggesting its potential as an antimicrobial agent .

Antifungal Activity

The compound's antifungal activity has also been evaluated. Research indicates that sulfonamide derivatives can inhibit fungal growth effectively. For instance, derivatives with similar structural motifs have shown promising results against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antifungal agents .

The mechanism by which 4-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide exerts its biological effects primarily involves the disruption of bacterial cell membranes and inhibition of essential enzymes involved in bacterial metabolism. The thiazole moiety plays a crucial role in enhancing the compound's interaction with biological targets .

Case Studies

  • Antibacterial Efficacy : A study conducted on various thiazole-sulfonamide derivatives showed that compounds with similar structures had IC50 values indicating potent antibacterial activity. For example, one derivative exhibited an IC50 of 22.61 µM against urease, highlighting the importance of structural modifications in enhancing biological activity .
  • Antifungal Evaluation : Another investigation into sulfonamide derivatives revealed that specific modifications led to enhanced antifungal properties. The incorporation of thiazole rings resulted in MIC values as low as 31.25 µg/mL against C. albicans, outperforming many conventional antifungal treatments .

Q & A

Basic Question: What are the standard synthetic routes for 4-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide, and how are intermediates characterized?

Answer:
The synthesis typically involves sequential sulfonylation and thiazole ring formation. For example:

  • Step 1 : React 4-aminophenyl sulfonamide derivatives with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide backbone.
  • Step 2 : Introduce the thiazole moiety via cyclization of thiourea intermediates with α-haloketones (e.g., bromoacetophenone) in ethanol or DMF at 60–80°C .
  • Characterization : Intermediates are validated using 1H^1H-NMR (to confirm sulfonamide NH and thiazole CH signals), 13C^{13}C-NMR (to resolve sulfonyl and aromatic carbons), and mass spectrometry (for molecular ion verification). Purity is assessed via HPLC with UV detection at 254 nm .

Basic Question: How is the crystal structure of this compound resolved, and what conformational insights are critical for bioactivity?

Answer:
Single-crystal X-ray diffraction (XRD) is employed using a Bruker D8 Venture diffractometer with Mo-Kα radiation. SHELXL (via Olex2 software) refines the structure, focusing on:

  • Torsion angles : Between the thiazole and benzenesulfonamide rings, which influence ligand-receptor binding (e.g., in enzyme inhibition).
  • Hydrogen bonding : Sulfonamide NH groups often form interactions with active-site residues in targets like kynurenine 3-hydroxylase .
  • Planarity : Thiazole and adjacent aromatic rings typically adopt coplanar conformations to maximize π-π stacking in hydrophobic pockets .

Advanced Question: How can species-specific pharmacokinetic differences (e.g., oral bioavailability in rats vs. monkeys) be reconciled for translational studies?

Answer:
Key factors include:

  • Hepatic extraction : In rats, systemic clearance (30 mL/min/kg) exceeds hepatic blood flow, suggesting gut-first-pass metabolism dominates low bioavailability (17%). In monkeys, hepatic extraction (47%) and poor absorption contribute to 4% bioavailability .
  • Prodrug strategies : Replace polar groups (e.g., morpholine derivatives) to reduce hydrogen bonding, improving membrane permeability. For example, replacing a pyridyl group with a 2-pyridyl analog increased rat bioavailability to 56% via enhanced passive diffusion .
  • In vitro models : Use Caco-2 cell monolayers to predict absorption and hepatocyte incubations to quantify metabolic stability across species .

Advanced Question: What structural modifications enhance selectivity for COX-2 over COX-1, and how is this validated experimentally?

Answer:

  • Fluorine substitution : Introducing a fluorine atom ortho to the sulfonamide group (e.g., 2-fluorobenzenesulfonamide) reduces COX-1 binding while preserving COX-2 potency. This is attributed to steric hindrance and electronic effects disrupting COX-1’s smaller active site .
  • Validation :
    • Enzyme assays : Measure IC50_{50} values using purified COX-1/COX-2 (e.g., colorimetric detection of prostaglandin metabolites).
    • Molecular docking : Simulate ligand binding to COX-2’s hydrophobic channel (residues Val-523, Ser-530) versus COX-1’s narrower pocket .

Advanced Question: How are SAR studies designed to optimize kynurenine 3-hydroxylase inhibition while minimizing off-target effects?

Answer:

  • Scaffold diversification : Synthesize analogs with varying substituents on the thiazole (e.g., nitro, trifluoromethyl) and sulfonamide aryl rings.
  • Key findings :
    • Nitro groups : 3-Nitrophenyl-thiazole derivatives (e.g., Ro-61-8048) show IC50_{50} = 37 nM for kynurenine 3-hydroxylase due to enhanced electron-withdrawing effects .
    • Off-target profiling : Screen against related enzymes (e.g., IDO-1, TDO) using radiolabeled substrate assays to confirm selectivity .

Advanced Question: What experimental strategies resolve contradictions in catalytic cyclization yields for thiazole-containing sulfonamides?

Answer:

  • Catalyst screening : Compare Rh(I) vs. Pd(0) catalysts for [2+2+2] cycloadditions. Rhodium catalysts (e.g., [RhCl(COD)]2_2) often improve regioselectivity in alkyne-ynamide reactions .
  • Solvent optimization : Use THF or DMF to stabilize intermediates, reducing side reactions (e.g., dimerization).
  • Kinetic analysis : Monitor reaction progress via LC-MS to identify bottlenecks (e.g., slow thiourea cyclization steps) .

Advanced Question: How are in vivo models selected to evaluate the neuroprotective effects of kynurenine pathway inhibitors?

Answer:

  • Gerbil models : Preferred for studying cerebral ischemia due to a complete Circle of Willis, enabling reproducible global ischemia. Measure hippocampal kynurenic acid levels via microdialysis post oral inhibitor administration .
  • Species-specific metabolism : Adjust dosing based on interspecies scaling (e.g., monkeys require lower mg/kg doses than rats due to slower CYP450 metabolism) .

Advanced Question: What crystallographic challenges arise in resolving polymorphs of sulfonamide-thiazole hybrids, and how are they addressed?

Answer:

  • Disorder in thiazole rings : Mitigated by collecting data at low temperature (100 K) to reduce thermal motion.
  • Twinned crystals : Use SHELXD for twin-law identification and refine with TWIN/BASF instructions in SHELXL .
  • Hydrogen atom positioning : Neutron diffraction or DFT-optimized geometries (e.g., Gaussian09) guide placement in cases of poor electron density .

Advanced Question: How are computational methods integrated to design multi-target ligands (e.g., COX-2 and β3-adrenergic receptors)?

Answer:

  • Pharmacophore modeling : Identify common features (e.g., sulfonamide H-bond acceptors, hydrophobic thiazole rings) using MOE or Schrödinger.
  • Free-energy perturbation (FEP) : Predict binding affinity changes for COX-2 (e.g., JTE-522) and β3-adrenergic agonists (e.g., compound 2e) upon substitution .
  • In vitro cross-screening : Validate dual activity via radioligand displacement (β3 receptors) and COX-2 enzyme inhibition assays .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.